molecular formula C16H9ClO B8805522 8-Chloronaphtho[2,1-b]benzofuran

8-Chloronaphtho[2,1-b]benzofuran

Cat. No.: B8805522
M. Wt: 252.69 g/mol
InChI Key: LRGOFBJOPJHXGC-UHFFFAOYSA-N
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Description

8-Chloronaphtho[2,1-b]benzofuran is a polycyclic heteroaromatic compound featuring a benzofuran core fused with a naphthalene system and a chlorine substituent at the 8-position. This compound belongs to the naphthobenzofuran family, which is structurally related to dibenzofurans but distinguished by its extended π-conjugation and substitution patterns. The chlorine atom at the 8-position imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C16H9ClO

Molecular Weight

252.69 g/mol

IUPAC Name

8-chloronaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9ClO/c17-13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)18-16(12)13/h1-9H

InChI Key

LRGOFBJOPJHXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C(=CC=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of naphthobenzofurans are highly sensitive to substituent type and position. Below is a comparative analysis of key analogues:

Compound Substituents Synthesis Method Key Properties Biological Activity
8-Chloronaphtho[2,1-b]benzofuran Cl at 8-position Palladium-catalyzed C-H arylation High thermal stability; blue fluorescence (dual-state emission) Limited direct data; inferred antimicrobial potential from structural analogues
9-Methoxynaphtho[1,2-b]benzofuran OMe at 9-position Microwave-assisted one-pot synthesis Improved regioselectivity; reduced chromatographic separation needs Not explicitly reported; methoxy group may modulate cytotoxicity
2-Nitronaphtho[2,1-b]furan (Compound C) NO₂ at 2-position Nitration of benzofuran precursors Strong electron-withdrawing effect; mutagenic in V79 cells High mutagenicity (hypoxanthine-guanine phosphoribosyltransferase locus mutation)
8-Bromo-1-chlorodibenzo[b,d]furan Br at 8, Cl at 1 Halogenation of dibenzofuran High molecular weight (281.53 g/mol); persistent environmental pollutant Not studied; structural similarity to toxic dioxins suggests caution
2-(4-Chlorophenyl)naphtho[2,1-b]benzofuran Cl-C₆H₄ at 2-position Friedel-Crafts/oxa-Michael annulation Extended conjugation; molar mass 328.79 g/mol Antipyretic and anti-inflammatory activity in biheterocyclic derivatives

Key Findings from Comparative Studies

  • Substituent Position Matters :
    • The 8-chloro derivative exhibits distinct fluorescence properties compared to 9-methoxy isomers, which are synthesized with higher regioselectivity .
    • In mutagenicity assays, 2-nitronaphtho[2,1-b]furan (Compound C) outperforms 8-methoxy or 7-bromo analogues, highlighting the critical role of nitro group placement .
  • Halogen vs. Electron-Donating Groups: Chlorine and bromine substituents enhance environmental persistence but may reduce bioavailability compared to methoxy groups . Nitro groups significantly increase genotoxicity, while bromine substitution (e.g., Compound D in ) suppresses activity .
  • Synthetic Flexibility :
    • Microwave-assisted methods improve yields for methoxy derivatives , whereas palladium-catalyzed protocols enable precise C-H functionalization for chlorinated variants .

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